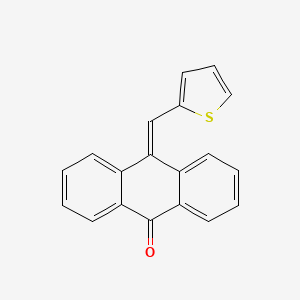
10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one is an organic compound that features a unique structure combining an anthracene core with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one typically involves the condensation of anthracene-9-carbaldehyde with thiophene-2-carbaldehyde. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
10-(Thiophen-2-ylmethylidene)anthracen-9(10H)-one has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the development of organic photovoltaic cells and field-effect transistors due to its electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one in its applications is largely dependent on its electronic structure. The conjugated system of the anthracene and thiophene rings allows for efficient charge transfer, making it suitable for use in electronic devices. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding, affecting various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of 10-(thiophen-2-ylmethylidene)anthracen-9(10H)-one.
Thiophene-2-carbaldehyde: Another precursor used in the synthesis.
Anthraquinone: A related compound formed through the oxidation of anthracene derivatives.
Uniqueness
This compound is unique due to its combination of an anthracene core with a thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science, where such properties are essential for the development of advanced devices.
Propriétés
Formule moléculaire |
C19H12OS |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
10-(thiophen-2-ylmethylidene)anthracen-9-one |
InChI |
InChI=1S/C19H12OS/c20-19-16-9-3-1-7-14(16)18(12-13-6-5-11-21-13)15-8-2-4-10-17(15)19/h1-12H |
Clé InChI |
NQHROCIDPFOLFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC=CS3)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)
![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621380.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11621390.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![3,3-dimethyl-6-(piperidin-1-yl)-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11621401.png)
![dimethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621409.png)
![dimethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621412.png)
![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621441.png)
![(2E)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11621446.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621452.png)
